Ethyl 2'-(2-benzamidoethyl)-[2,4'-bithiazole]-4-carboxylate
Description
Ethyl 2'-(2-benzamidoethyl)-[2,4'-bithiazole]-4-carboxylate (CAS 30761-31-0) is a bithiazole derivative featuring a benzamidoethyl substituent at the 2'-position and an ethyl carboxylate group at the 4-position of the thiazole ring. Its molecular formula is C₁₅H₁₆N₂O₃S (molecular weight: 304.36 g/mol) .
Properties
IUPAC Name |
ethyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-2-24-18(23)14-11-26-17(21-14)13-10-25-15(20-13)8-9-19-16(22)12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSBXYHRQLJFCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CSC(=N2)CCNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301407 | |
| Record name | MLS002920582 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30760-79-3 | |
| Record name | MLS002920582 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002920582 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2’-(2-benzamidoethyl)-[2,4’-bithiazole]-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 2-aminothiazole with ethyl 2-bromoacetate to form an intermediate, which is then further reacted with benzoyl chloride to introduce the benzamido group. The final step involves cyclization to form the bithiazole ring system under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2’-(2-benzamidoethyl)-[2,4’-bithiazole]-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The bithiazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized bithiazole derivatives.
Reduction: Reduced forms of the bithiazole ring.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2’-(2-benzamidoethyl)-[2,4’-bithiazole]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2’-(2-benzamidoethyl)-[2,4’-bithiazole]-4-carboxylate involves its interaction with specific molecular targets. The bithiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the benzamido group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs
Ethyl 2'-[2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino]ethyl-[2,4'-bithiazole]-4-carboxylate
- Structure : Differs by replacing the benzamide group with a fluorenylmethyloxycarbonyl (Fmoc)-protected amine.
- Synthesis: Prepared via reductive amination using sodium cyanoborohydride and Fmoc-aldehyde, as described in general procedure D .
- Applications : The Fmoc group enhances solubility in organic solvents, making it suitable for solid-phase peptide synthesis.
Ethyl 2-Amino-4-thiazolecarboxylate Derivatives (5a, 5b)
- Structure : Lack the bithiazole core and benzamidoethyl substituent. Example: Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)thiazole-4-carboxylate (5a) .
- Biological Activity : Exhibited antiproliferative effects against colorectal cancer cells (IC₅₀ ~10–20 μM) via β-catenin inhibition .
- ADMET : Predicted moderate lipophilicity (logP ~2.5) and blood-brain barrier permeability .
Symmetrical 2,2',4,4'-Tetrasubstituted Bithiazoles
- Structure : Symmetric bithiazole-5,5'-diones with phenyl, ethoxy, or ethylthio substituents .
- Synthesis: Oxidative dimerization of thiazolones using KMnO₄ in acetic acid. Steric factors dominate isomer distribution .
- Reactivity: React with nucleophiles (e.g., L-alanine ethyl ester) to form α,α'-dehydrodimeric amino acid derivatives .
Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
Ethyl 2'-(2-benzamidoethyl)-[2,4'-bithiazole]-4-carboxylate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of bithiazole derivatives, which are known for their potential therapeutic applications. The compound features a bithiazole core substituted with an ethyl ester and a benzamidoethyl group, which may influence its biological activity.
Antitumor Activity
Numerous studies have indicated that compounds containing the bithiazole moiety exhibit significant antitumor properties. This compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, research has demonstrated that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell cycle regulation.
Antimicrobial Properties
Bithiazole derivatives have also been investigated for their antimicrobial activity. This compound has demonstrated effectiveness against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
- Induction of Oxidative Stress : Bithiazoles can generate reactive oxygen species (ROS), leading to oxidative damage in target cells.
- Modulation of Signaling Pathways : These compounds may influence various signaling cascades, including those involved in apoptosis and cell survival.
Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of various bithiazole derivatives, this compound was found to significantly reduce the viability of human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The study highlighted that the compound induced apoptosis through the activation of caspase-3 and -9 pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 10 | Apoptosis induction |
| Benzothiazole derivative A | A549 | 15 | Topoisomerase inhibition |
| Benzothiazole derivative B | HeLa | 12 | ROS generation |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
